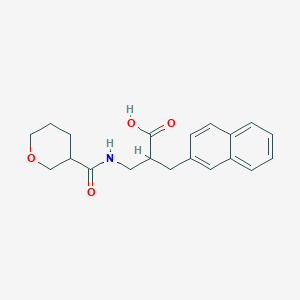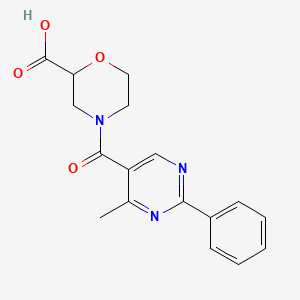
2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid is an organic compound characterized by a naphthalene ring attached to a propanoic acid moiety via a methylene bridge, and an oxane (tetrahydropyran) ring linked through a carbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Naphthalen-2-ylmethyl Intermediate
Starting Material: Naphthalene
Reaction: Friedel-Crafts alkylation to introduce a methylene group.
Conditions: Use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane.
-
Synthesis of the Oxane-3-carbonylamino Intermediate
Starting Material: Tetrahydropyran
Reaction: Introduction of a carbonyl group followed by amination.
Conditions: Use of reagents like acyl chlorides and amines under controlled temperature and pH conditions.
-
Coupling of Intermediates
Reaction: Condensation reaction between the naphthalen-2-ylmethyl intermediate and the oxane-3-carbonylamino intermediate.
Conditions: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Synthesis: Enhances reaction efficiency and scalability.
Automated Reaction Monitoring: Ensures consistent quality and minimizes human error.
Purification Techniques: Use of chromatography and crystallization to achieve high-purity product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Acidic or basic medium, controlled temperature.
Products: Oxidized derivatives of the naphthalene ring or the propanoic acid moiety.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Anhydrous conditions, low temperature.
Products: Reduced forms of the carbonyl or carboxyl groups.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives on the naphthalene ring or the oxane ring.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions.
Medicine
Drug Development: Potential precursor for pharmaceuticals targeting specific pathways.
Industry
Material Science: Component in the development of novel polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.
Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)butanoic acid: Similar structure with an additional carbon in the propanoic acid chain.
2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)ethanoic acid: Shorter carbon chain in the propanoic acid moiety.
Uniqueness
Structural Features: The specific arrangement of the naphthalene, oxane, and propanoic acid groups.
Reactivity: Unique reactivity patterns due to the presence of both aromatic and aliphatic components.
This detailed overview provides a comprehensive understanding of 2-(Naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(naphthalen-2-ylmethyl)-3-(oxane-3-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-19(17-6-3-9-25-13-17)21-12-18(20(23)24)11-14-7-8-15-4-1-2-5-16(15)10-14/h1-2,4-5,7-8,10,17-18H,3,6,9,11-13H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWKERTZBATEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NCC(CC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662593.png)
![4-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662598.png)
![2-[3-[(4-Morpholin-4-ylbenzoyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6662605.png)
![2-[3-Methyl-4-[[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]amino]phenoxy]acetic acid](/img/structure/B6662611.png)
![2-[3-Methyl-4-(oxane-3-carbonylamino)phenoxy]acetic acid](/img/structure/B6662616.png)
![2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid](/img/structure/B6662620.png)
![3-[[3-(4-Methoxyphenyl)adamantane-1-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B6662635.png)
![4-[3-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B6662646.png)

![2-Methyl-3-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid](/img/structure/B6662663.png)
![4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid](/img/structure/B6662678.png)
![2-[[(1-Benzylpyrrolidine-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6662679.png)
![1-[3-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-2-carboxylic acid](/img/structure/B6662686.png)
![4-[2-(2-Fluoro-5-methylphenoxy)acetyl]morpholine-2-carboxylic acid](/img/structure/B6662692.png)
